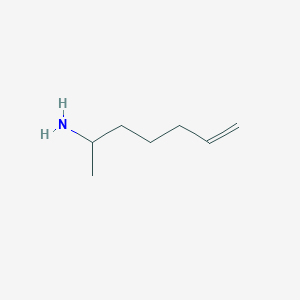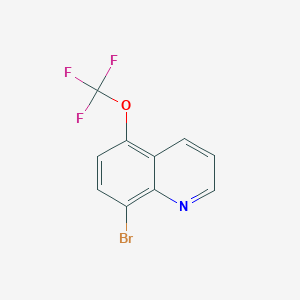
8-Bromo-5-(trifluoromethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5-(trifluoromethoxy)quinoline is a chemical compound with the CAS Number: 1133115-91-9 . It has a linear formula of C10H5BrF3NO . The compound has a molecular weight of 292.05 .
Molecular Structure Analysis
The InChI code for 8-Bromo-5-(trifluoromethoxy)quinoline is 1S/C10H5BrF3NO/c11-7-3-4-8(16-10(12,13)14)6-2-1-5-15-9(6)7/h1-5H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
8-Bromo-5-(trifluoromethoxy)quinoline has a density of 1.7±0.1 g/cm3, a boiling point of 294.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.3±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen
Fluorescent Reagent Synthesis
8-Bromo-5-(trifluoromethoxy)quinoline and related compounds have been used in the synthesis of novel fluorescent reagents. For instance, a study by Weng Hui-ping (2010) reports the synthesis of a new fluorescent reagent combining 8-aminoquinoline with a triazene group. This reagent showed potential in the fluorescence enhancement and detection of trace Cu2+ ions in rice and wheat flour samples (Weng Hui-ping, 2010).
Synthetic Chemistry and Material Sciences
Substituted phenyl quinolines, including those with trifluoromethoxy groups, have been synthesized and characterized in various studies. Salih Ökten (2019) described the synthesis of these quinolines via Suzuki–Miyaura coupling reactions. These synthesized compounds are characterized using various techniques like NMR and IR spectroscopy, indicating their potential applications in material sciences and synthetic chemistry (Salih Ökten, 2019).
Corrosion Inhibition
Compounds similar to 8-Bromo-5-(trifluoromethoxy)quinoline have been evaluated for their effectiveness as corrosion inhibitors. A study by Tazouti et al. (2021) explored the impact of 8-(n-bromo-R-alkoxy)quinoline derivatives on mild steel corrosion inhibition, highlighting their potential as protective agents in industrial applications (Tazouti et al., 2021).
Quantum Chemistry and Ligand Studies
In the field of quantum chemistry, compounds related to 8-Bromo-5-(trifluoromethoxy)quinoline have been used in studies of geometric configurations and electronic spectra. Chen Zhao (2007) conducted a study on the configurations of aluminum complexes with quinolin-8-ol derivatives, offering insights into their potential applications in the development of new materials and ligands (Chen Zhao, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
8-bromo-5-(trifluoromethoxy)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-3-4-8(16-10(12,13)14)6-2-1-5-15-9(6)7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZNMBQBMIYTGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674886 |
Source


|
| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-(trifluoromethoxy)quinoline | |
CAS RN |
1133115-91-9 |
Source


|
| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

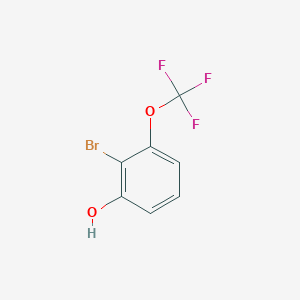

amino}acetic acid](/img/structure/B1373196.png)
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride](/img/structure/B1373197.png)

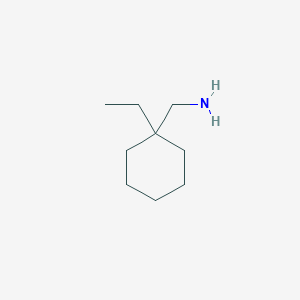
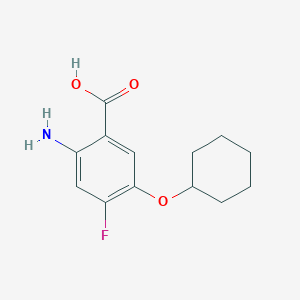
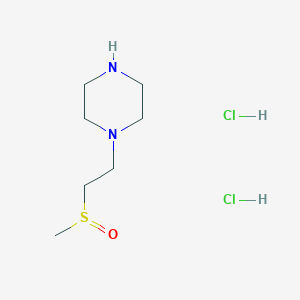


![methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1373207.png)
